N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and is substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step reactions. One common method involves the condensation of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline under catalytic conditions . The reaction is carried out in the presence of a catalyst such as AC-SO3H, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.
Scientific Research Applications
N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as ethyl 4-oxo-1,3-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-ethyl-3-methyl-4-oxo-N,1-diphenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-25(16-10-6-4-7-11-16)22(28)18-14-23-21-19(20(18)27)15(2)24-26(21)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLREEIVLWMJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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